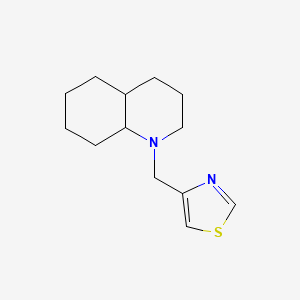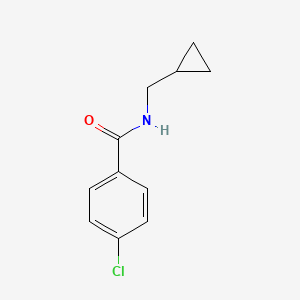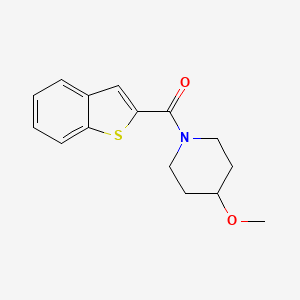
N-(cyclopropylmethyl)quinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)quinoline-2-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. CX-5461 is a promising therapeutic agent for the treatment of cancer due to its ability to selectively target cancer cells while sparing normal cells.
Wirkmechanismus
N-(cyclopropylmethyl)quinoline-2-carboxamide works by binding to the DNA template and inhibiting the elongation of RNA polymerase I, which is responsible for the synthesis of ribosomal RNA. This leads to the selective killing of cancer cells, as they are more dependent on ribosomal RNA synthesis than normal cells. N-(cyclopropylmethyl)quinoline-2-carboxamide has also been shown to induce DNA damage and activate the p53 pathway, which is important for tumor suppression.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)quinoline-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis. N-(cyclopropylmethyl)quinoline-2-carboxamide has also been shown to inhibit angiogenesis, which is important for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(cyclopropylmethyl)quinoline-2-carboxamide has a number of advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has also been extensively studied and has a well-established mechanism of action. However, N-(cyclopropylmethyl)quinoline-2-carboxamide also has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which can make it difficult to study in animal models. It also has the potential to cause DNA damage, which can complicate the interpretation of results.
Zukünftige Richtungen
There are a number of future directions for the study of N-(cyclopropylmethyl)quinoline-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of RNA polymerase I transcription. Another area of interest is the use of N-(cyclopropylmethyl)quinoline-2-carboxamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the development of biomarkers for N-(cyclopropylmethyl)quinoline-2-carboxamide sensitivity could help to identify patients who are most likely to benefit from treatment. Finally, the use of N-(cyclopropylmethyl)quinoline-2-carboxamide in combination with immunotherapy could be a promising approach for the treatment of cancer.
Synthesemethoden
The synthesis of N-(cyclopropylmethyl)quinoline-2-carboxamide involves the reaction of 2-chloro-6-fluoroquinoline with cyclopropylmethylamine in the presence of a base. The resulting intermediate is then reacted with the appropriate acid chloride to yield N-(cyclopropylmethyl)quinoline-2-carboxamide. The synthesis of N-(cyclopropylmethyl)quinoline-2-carboxamide is a multi-step process that requires careful attention to detail and purification.
Wissenschaftliche Forschungsanwendungen
N-(cyclopropylmethyl)quinoline-2-carboxamide has been extensively studied for its potential as a cancer therapy. It has been shown to be effective against a wide range of cancer types, including breast, ovarian, and pancreatic cancer. N-(cyclopropylmethyl)quinoline-2-carboxamide works by selectively inhibiting RNA polymerase I transcription, which is overactive in cancer cells. This leads to the selective killing of cancer cells while sparing normal cells.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-14(15-9-10-5-6-10)13-8-7-11-3-1-2-4-12(11)16-13/h1-4,7-8,10H,5-6,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZOECPFMQDAQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3,5-Dimethylphenyl)methyl]pyridin-2-one](/img/structure/B7508150.png)


![(1,3-Dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7508181.png)

![N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7508186.png)
![Methyl 3-[(4-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7508189.png)
![3-(2-methoxyethyl)spiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B7508198.png)

![[6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508212.png)

